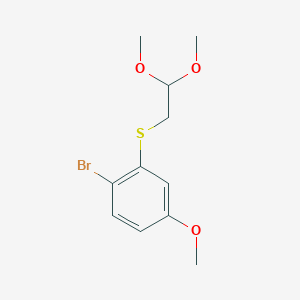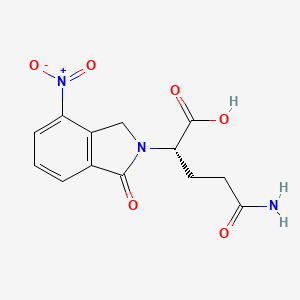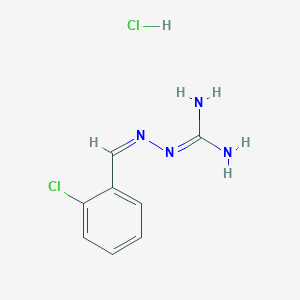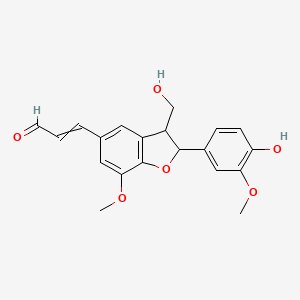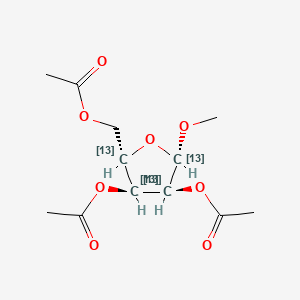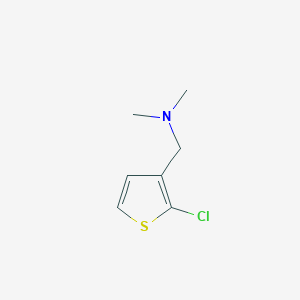
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Méthodes De Préparation
The synthesis of 1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorothiophene, which serves as the core structure.
Functionalization: The thiophene ring is functionalized by introducing a dimethylamino group at the methanamine position.
Reaction Conditions: The reaction conditions often involve the use of reagents such as dimethylamine and formaldehyde under controlled temperature and pressure to achieve the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of catalysts and continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer activities.
Comparaison Avec Des Composés Similaires
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine can be compared with other thiophene derivatives, such as:
(2-Chlorothiophen-3-yl)boronic acid: This compound is used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Tioconazole: An imidazole antifungal agent used to treat fungal infections.
1-(2-chlorothiophen-3-yl)propan-2-amine:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other thiophene derivatives.
Propriétés
Formule moléculaire |
C7H10ClNS |
|---|---|
Poids moléculaire |
175.68 g/mol |
Nom IUPAC |
1-(2-chlorothiophen-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H10ClNS/c1-9(2)5-6-3-4-10-7(6)8/h3-4H,5H2,1-2H3 |
Clé InChI |
FUMQADPNBJRINA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(SC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



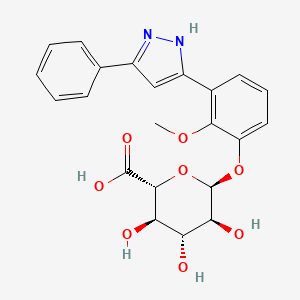
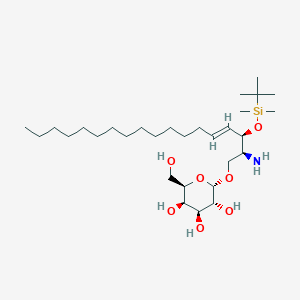
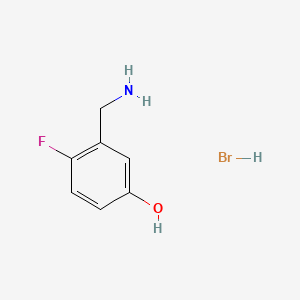
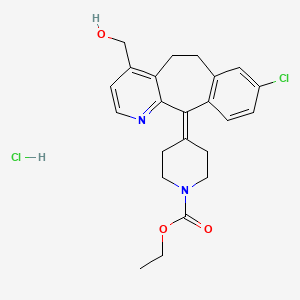
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)
